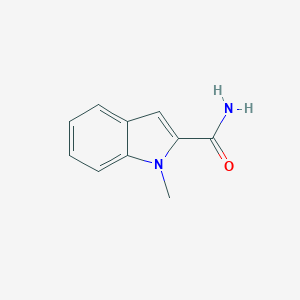

1-methyl-1H-indole-2-carboxamide

Overview

Description

1-Methyl-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-indole-2-carboxamide, like other indole derivatives, possesses various biological activities . It interacts with a variety of enzymes and proteins, often inhibiting their activity . The nature of these interactions is largely due to the indole nucleus, which readily undergoes electrophilic substitution due to excessive π-electrons delocalization .

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Indole derivatives are known to exhibit threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Indole derivatives are known to interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Indole derivatives are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-indole-2-carboxamide typically involves the amidation of 1-methylindole-2-carboxylic acid. One common method includes the reaction of 1-methylindole-2-carboxylic acid with thionyl chloride to form the corresponding sulfinyl chloride, which is then reacted with an amine to yield the carboxamide .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution often involves reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-Methyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to repress the phosphorylation of ASK1-p38/JNK signaling pathways, which are involved in inflammatory responses . This suggests its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

- 1-Methylindole-3-carboxamide

- 1-Methylindole-2-carboxylic acid

- Indole-2-carboxamide

Comparison: 1-Methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Biological Activity

1-Methyl-1H-indole-2-carboxamide (MI) is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features an indole core structure, which is known for its presence in various natural products and pharmaceuticals. Its molecular formula is , and it exhibits properties that enable interactions with various biological targets.

1. Allosteric Modulation

Research indicates that MI acts as a negative allosteric modulator at the dopamine D2 receptor (D2R). In a study investigating the binding interactions with D2R, MI was shown to adopt a unique binding pose that modulates dopamine binding through an allosteric mechanism. This interaction enhances the understanding of how MI can influence dopaminergic signaling pathways, which are crucial in various neuropsychiatric disorders .

2. Anti-Mycobacterial Activity

MI has demonstrated potent anti-mycobacterial activity, particularly against non-tuberculous mycobacteria (NTM). In vitro studies have shown that MI derivatives exhibit selective inhibition against species such as Mycobacterium abscessus and Mycobacterium tuberculosis, while showing minimal cytotoxicity to human cell lines. The minimum inhibitory concentration (MIC) values for some derivatives were recorded as low as 0.00195 μg/mL .

Case Study 1: Inhibition of ASK1 Kinase

In a study focused on ulcerative colitis (UC), MI derivatives were evaluated for their ability to inhibit apoptosis signal-regulating kinase 1 (ASK1). Compound 19, a derivative of MI, displayed significant anti-UC efficacy in a mouse model, reducing disease activity index scores and inflammatory cell infiltration in colon tissues. This suggests potential therapeutic applications for MI in inflammatory diseases .

Case Study 2: Antiproliferative Effects on Cancer Cells

A series of indole-2-carboxamide derivatives, including MI, were tested for antiproliferative activity against various cancer cell lines. Results indicated that compounds containing the phenethyl moiety exhibited enhanced potency against breast cancer cells (MCF-7), with some derivatives showing GI50 values comparable to doxorubicin, a standard chemotherapeutic agent. The mechanism involved increased apoptosis via caspase activation and modulation of Bcl-2 family proteins .

Table 1: Biological Activity Summary of this compound Derivatives

Properties

IUPAC Name |

1-methylindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDRRUIHHLXFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356277 | |

| Record name | 1-methyl-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56297-43-9 | |

| Record name | 1-methyl-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.